

"biological activity of nitroindazole derivatives"

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Compound of Interest

Compound Name: Methyl 6-nitro-1H-indazole-3-carboxylate

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An In-Depth Technical Guide to the Biological Activity of Nitroindazole Derivatives

Executive Summary

The indazole nucleus, particularly when substituted with a nitro group, represents a "privileged scaffold" in medicinal chemistry, giving rise to derivatives with a vast spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted bioactivities of nitroindazole derivatives. We delve into the core mechanisms of action, prominent therapeutic applications including antiparasitic, anticancer, and enzyme inhibitory roles, and the critical structure-activity relationships (SAR) that govern their potency and selectivity. The central mechanistic theme for many of these activities is the bioreduction of the nitro group within target cells or microorganisms, leading to the generation of cytotoxic reactive nitrogen and oxygen species.[3][4][5] This document synthesizes data from numerous studies, presenting quantitative comparisons, detailed experimental protocols, and visual diagrams to elucidate the complex interplay between chemical structure and biological function, highlighting the immense therapeutic potential of this chemical class.

The Nitroindazole Scaffold: A Foundation for Bioactivity

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1] The addition of a nitro (NO₂) group to this scaffold dramatically alters its electronic properties and metabolic fate, bestowing upon it a wide range of pharmacological activities.[6]

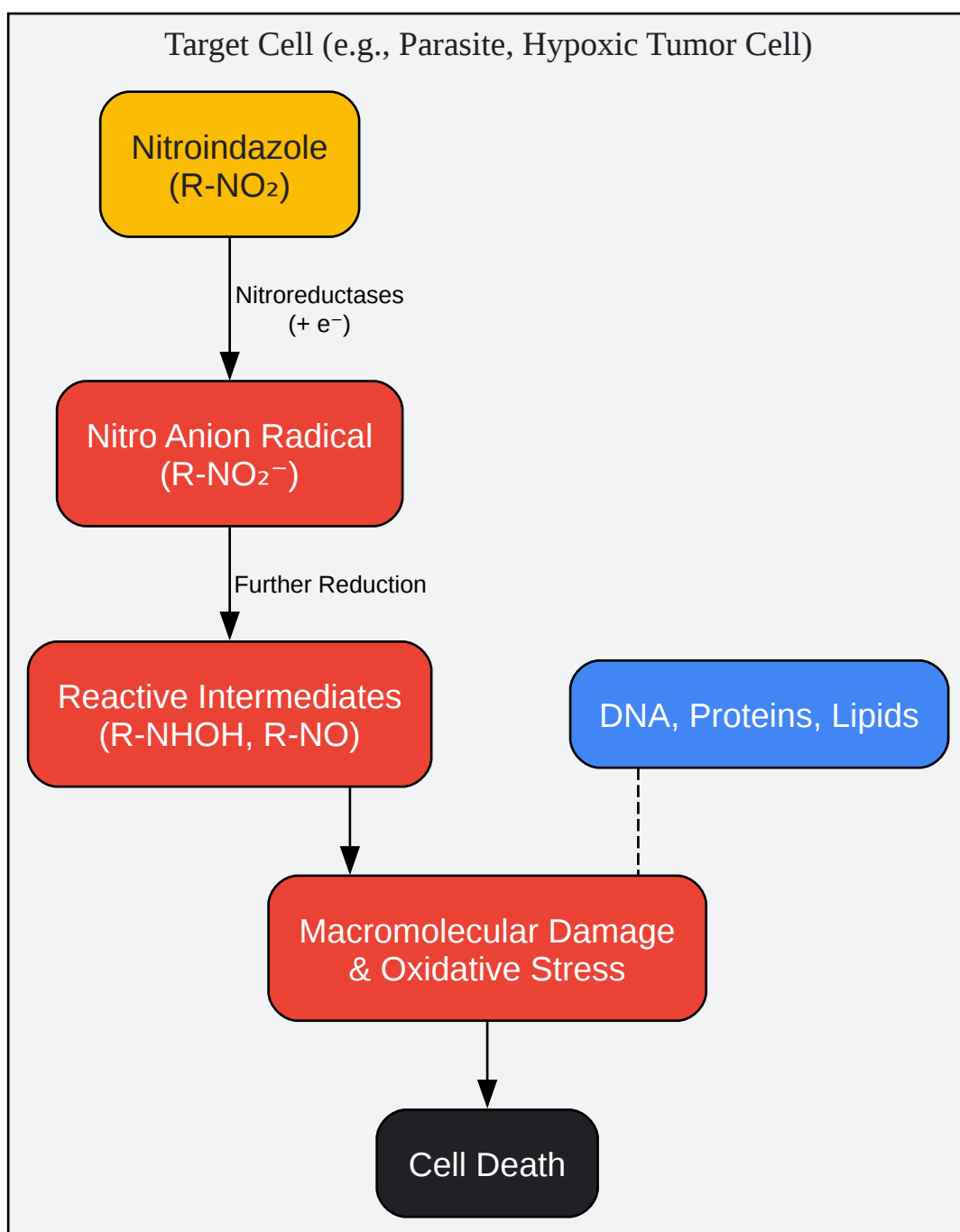
The position of the nitro group—most commonly at the 5, 6, or 7-position—is a critical determinant of the compound's specific biological effects.^{[2][7]} Many nitro-heterocyclic compounds, including nitroindazoles, function as prodrugs.^{[3][8]} Their activity is often dependent on the reduction of the nitro group, a process that occurs preferentially in the unique metabolic environments of target cells, such as the anaerobic or microaerophilic conditions found in parasites and hypoxic tumor regions.^{[3][8][9]}

Core Mechanism of Action: The Nitro-Reduction Hypothesis

The biological activity of many nitroindazole derivatives, especially against parasites and hypoxic cancer cells, is contingent upon the enzymatic reduction of the nitro group.^{[2][3]} This process, often mediated by nitroreductase enzymes present in the target organism, converts the relatively inert nitro group into highly reactive intermediates, including nitroso and hydroxylamine species.^{[2][8]} These intermediates can induce significant cellular damage through multiple pathways, leading to cell death.

The key steps in this bioactivation process are:

- **Enzymatic Reduction:** The nitro group accepts electrons from enzymes like ferredoxin or nitroreductases, forming a nitro anion radical.^[3]
- **Generation of Reactive Species:** This radical can lead to the formation of reactive nitrogen species (RNS) and, through interaction with molecular oxygen, reactive oxygen species (ROS).^{[3][5]}
- **Macromolecular Damage:** These reactive species covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids, disrupting their function and leading to cytotoxicity.^{[3][8]}



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Caption: General bioactivation pathway of nitroindazole derivatives.

A Spectrum of Biological Activities

The nitroindazole scaffold has proven to be a versatile platform for developing agents against a wide array of diseases.

Antiparasitic Activity

Nitroindazoles have demonstrated potent activity against a variety of protozoan parasites, making them a cornerstone in the search for new antiparasitic drugs.[\[2\]](#)[\[10\]](#)

- **Trypanocidal (Anti-Chagas) Activity:** Derivatives of 5-nitroindazole are particularly effective against *Trypanosoma cruzi*, the causative agent of Chagas disease.[\[11\]](#) Some compounds have shown outstanding activity against both the replicative (amastigote) and non-replicative forms of the parasite, in some cases exceeding the potency of the reference drug benznidazole.[\[5\]](#)[\[11\]](#) The mechanism is believed to involve the generation of oxidative stress within the parasite.[\[5\]](#)
- **Antileishmanial Activity:** 3-chloro-6-nitro-1H-indazole derivatives have emerged as promising candidates against various *Leishmania* species.[\[1\]](#)[\[12\]](#) Their activity is linked to the stable binding and inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's antioxidant defense system.[\[12\]](#)
- **Other Protozoal Infections:** Remarkable activity has also been reported against *Trichomonas vaginalis* and *Acanthamoeba castellanii*.[\[10\]](#)[\[13\]](#)[\[14\]](#) Notably, certain 5-nitroindazole derivatives were more effective against both trophozoites and cysts of *A. castellanii* than the reference drug chlorhexidine.[\[10\]](#)

Table 1: Comparative Antiparasitic Activity of Selected Nitroindazole Derivatives

Compound Class	Parasite	Activity Metric	Value (μM)	Reference
1,2-disubstituted 5-nitroindazolinone	Trypanosoma cruzi (intracellular amastigotes)	IC ₅₀	0.41	[11]
3-chloro-6-nitro-1H-indazole	Leishmania infantum	IC ₅₀	11.23	[12]
5-nitroindazole derivative	Acanthamoeba castellanii (trophozoites)	IC ₅₀	< 5.0	[10]

Anticancer Activity

The unique microenvironment of solid tumors, particularly hypoxia (low oxygen), makes them susceptible to bioreductive drugs. Nitroindazoles have been explored as hypoxia-activated prodrugs and cytotoxic agents.[2][9]

- **Cytotoxicity:** Various derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines, including lung (NCI-H460, A549) and breast (MCF7) carcinomas.[2][4] The activity of some 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives was found to be comparable to or greater than that of established drugs like Pazopanib and Doxorubicin.[4]
- **Radiosensitizers:** The 2-nitroimidazole derivative Misonidazole was developed as a radiosensitizer to enhance the efficacy of radiation therapy in hypoxic tumors.[15] This principle is being applied to nitroindazole scaffolds, with newer derivatives designed to be activated under hypoxic conditions, thereby increasing the sensitivity of tumor cells to radiation-induced DNA damage.[9]

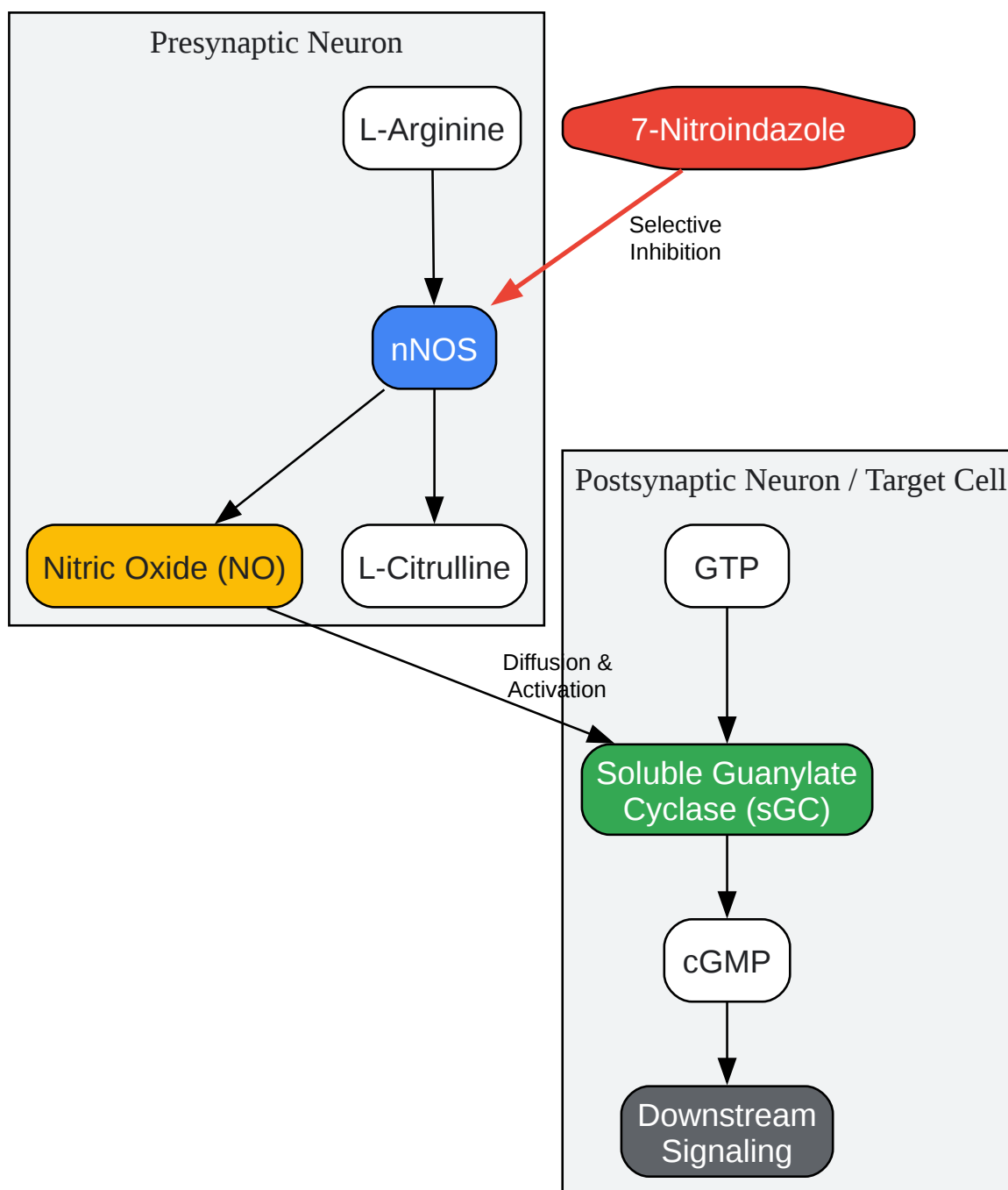
Table 2: Comparative Anticancer Activity of Selected Nitroindazole Derivatives

Compound Class	Cancer Cell Line	Activity Metric	Value (μM)	Reference
6-nitro-tetrahydro-benzo[g]indazoles	NCI-H460 (Lung)	IC ₅₀	5 - 15	[2]
5-nitro-indazole-carboxamide (5'j)	A549 (Lung)	IC ₅₀	1.15 ± 0.08	[4]
5-nitro-indazole-carboxamide (5'j)	MCF7 (Breast)	IC ₅₀	1.32 ± 0.09	[4]
N-Alkyl-nitroimidazoles	MDA-MB-231 (Breast)	LC ₅₀	~16.7	[16]

Enzyme Inhibition: The Case of 7-Nitroindazole and Nitric Oxide Synthase

Unlike derivatives whose action depends on nitro-reduction, 7-nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1).[17][18][19] Nitric oxide (NO) is a critical signaling molecule in the nervous and cardiovascular systems.[20] Overproduction of NO by nNOS is implicated in neurodegenerative diseases and excitotoxicity.[17][20]

By selectively inhibiting nNOS, 7-NI can protect against nerve damage and reduce oxidative stress without significantly affecting the crucial functions of other NOS isoforms, such as endothelial NOS (eNOS), which is vital for cardiovascular health.[17][20][21] This selectivity makes 7-NI and its derivatives valuable tools for neuroscience research and potential therapeutic agents for conditions like Parkinson's disease and cocaine-induced neurotoxicity.[21][22]



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Caption: NO signaling pathway and its inhibition by 7-Nitroindazole.

Anti-inflammatory and Antimicrobial Activities

- **Anti-inflammatory:** 6-nitroindazole has demonstrated notable anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like IL-1 β .^{[2][23]} It also exhibits significant free-radical scavenging activity, which contributes to its anti-inflammatory profile.^[23]
- **Antimicrobial:** Various nitroindazole derivatives have been screened for antibacterial and antifungal activity, showing promising results against selected microorganisms.^{[2][24]} This broadens their potential application in infectious disease treatment beyond protozoa.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of nitroindazole derivatives is highly dependent on their chemical structure. Key SAR observations include:

- **Position of the Nitro Group:** The location of the NO₂ group is paramount. 5- and 6-nitroindazoles often show potent antiparasitic and anticancer activity, which relies on bio-reduction.^{[2][7][13]} In contrast, 7-nitroindazole acts as a specific enzyme inhibitor, a function not directly tied to the reduction of its nitro group.^[17]
- **Substitutions on the Indazole Ring:**
 - **Position 1 & 2 (Nitrogens):** Alkylation or substitution at these positions can significantly modulate activity, solubility, and toxicity. For example, in a series of 5-nitroindazolinones, substitutions at the N1 and N2 positions were crucial for potent antischistosomal activity.^{[5][11]}
 - **Position 3:** Modifications at the 3-position, such as adding alkoxy, hydroxy, or chloro groups, can fine-tune the biological profile, as seen in potent antileishmanial and trichomonocidal compounds.^{[1][13]}
- **Attached Moieties:** Linking the nitroindazole scaffold to other heterocyclic rings, such as 1,2,3-triazoles or oxadiazoles, has been a successful strategy to generate novel compounds with enhanced biological properties.^[1]

Caption: Key Structure-Activity Relationship principles for nitroindazoles.

Key Experimental Protocols for Evaluation

Reproducible and validated methodologies are essential for the evaluation of nitroindazole derivatives.



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Caption: General experimental workflow for nitroindazole drug discovery.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a primary screen for cytotoxic effects.[2]

- Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
- Step-by-Step Protocol:
 - Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
 - Compound Treatment: Prepare serial dilutions of the nitroindazole derivatives in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
 - Incubation: Incubate the plate for 48-72 hours.
 - MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

- **Formazan Solubilization:** Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC_{50} (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Antileishmanial Activity Assay (vs. Promastigotes)

This assay evaluates the ability of compounds to inhibit the growth of the motile, extracellular form of the Leishmania parasite.^{[1][25]}

- **Principle:** The viability of Leishmania promastigotes after exposure to the test compound is measured, often using a metabolic indicator like Resazurin. Resazurin (blue, non-fluorescent) is reduced by viable cells to the highly fluorescent resorufin (pink).
- **Step-by-Step Protocol:**
 - **Parasite Culture:** Culture Leishmania promastigotes (e.g., *L. major*, *L. infantum*) in a suitable medium (e.g., M199) at 23-26°C until they reach the logarithmic growth phase.
 - **Assay Setup:** In a 96-well plate, add 100 μL of parasite suspension (e.g., 2.5×10^6 promastigotes/mL) to each well.
 - **Compound Addition:** Add 100 μL of medium containing serial dilutions of the nitroindazole derivatives. Include a vehicle control (DMSO) and a reference drug (e.g., Amphotericin B).
 - **Incubation:** Incubate the plate for 72 hours at the appropriate temperature (e.g., 23°C).^[1]
 - **Viability Assessment:** Add 20 μL of Resazurin solution (e.g., 3 mM) to each well and incubate for another 18-24 hours.^[25]

- Fluorescence Reading: Measure the fluorescence using a microplate reader (e.g., 560 nm excitation / 590 nm emission).
- Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

Nitroindazole derivatives constitute a remarkably versatile and potent class of bioactive compounds. Their therapeutic potential spans infectious diseases, oncology, and neurological disorders, driven by diverse mechanisms of action ranging from bioreductive activation to selective enzyme inhibition. The antiparasitic and anticancer activities, often linked to the 5- or 6-nitro substitution, highlight their promise in targeting unique metabolic vulnerabilities. Concurrently, the specific nNOS inhibitory profile of 7-nitroindazole opens distinct avenues for neuroprotective therapies.

Future research should focus on:

- Improving Selectivity: Designing derivatives with enhanced selectivity towards parasitic or cancer cell enzymes over host enzymes to minimize toxicity.
- Elucidating Resistance Mechanisms: Investigating potential mechanisms of resistance in parasites and cancer cells to guide the development of next-generation compounds.
- Optimizing Pharmacokinetics: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability for better clinical translation.
- Combination Therapies: Exploring the synergistic effects of nitroindazole derivatives with existing drugs to enhance efficacy and overcome resistance.^[11]

The continued exploration of the nitroindazole scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel and effective therapeutic agents.

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